molecular formula C15H17N3O4S B3016078 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1396888-27-9

5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3016078
CAS No.: 1396888-27-9
M. Wt: 335.38
InChI Key: JQXKIJRBUXXKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds featuring oxadiazole and azetidine moieties have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, the study by Prajapati and Thakur (2014) on novel azetidinones demonstrated their potential against various microbial strains, highlighting the significance of such structures in addressing bacterial and fungal infections (Sanjay D. Prajapati & M. Thakur, 2014).

Anticancer and Antioxidant Properties

Another research avenue involves evaluating the anticancer and antioxidant properties of compounds with oxadiazole rings. Verma, Saundane, and Meti (2019) synthesized Schiff base indole derivatives, including oxadiazole, thiazolidinone, and azetidinone moieties, showing remarkable cytotoxic activity against tumor cell lines and potent antioxidant activities (Vaijinath A. Verma, A. R. Saundane, & Rajkumar S. Meti, 2019).

Enhancing Drug Properties

The inclusion of oxadiazole and azetidine structures in drug design can lead to the development of compounds with improved physicochemical and pharmacokinetic properties. These enhancements can translate into better drug efficacy, stability, and bioavailability, thereby broadening the therapeutic potential of new drug candidates.

Targeted Drug Discovery

Research on azetidine and oxadiazole derivatives often focuses on targeted drug discovery, aiming to develop compounds with specific mechanisms of action against disease targets. This approach includes designing molecules that can modulate biological pathways, receptors, or enzymes involved in disease processes, demonstrating the versatility of these moieties in medicinal chemistry.

Future Directions

Ongoing research continues to explore the broad spectrum of biological activities associated with oxadiazole and azetidine-containing compounds. Their potential in drug discovery and development is vast, encompassing antibacterial, antifungal, anticancer, and antioxidant applications. Future studies will likely delve deeper into understanding the molecular mechanisms underlying these activities, paving the way for the development of novel therapeutic agents with enhanced efficacy and safety profiles.

Properties

IUPAC Name

5-(1-cyclopropylsulfonylazetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-21-13-5-3-2-4-12(13)14-16-15(22-17-14)10-8-18(9-10)23(19,20)11-6-7-11/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXKIJRBUXXKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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